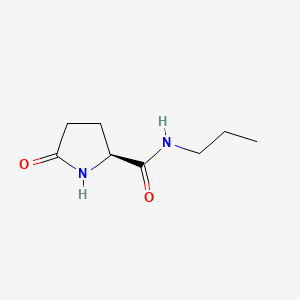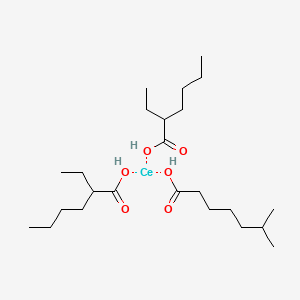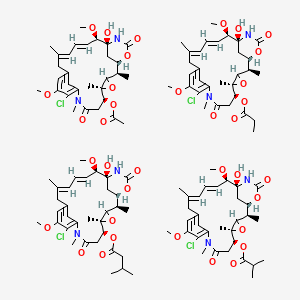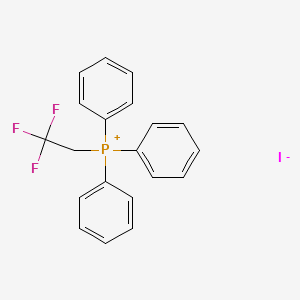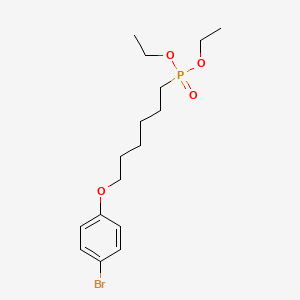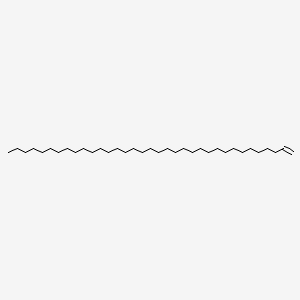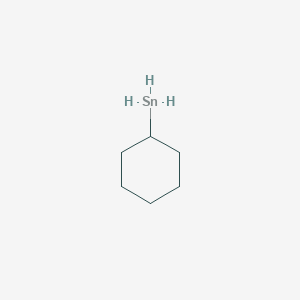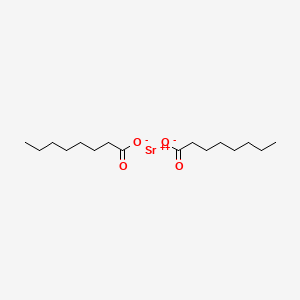
Bis(3-cyclohexylpropyl) phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-cyclohexylpropyl) phthalate is a chemical compound with the molecular formula C26H38O4. It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility and durability of plastics. This compound is known for its unique structure, which includes two cyclohexylpropyl groups attached to a phthalate backbone.
Vorbereitungsmethoden
The synthesis of Bis(3-cyclohexylpropyl) phthalate typically involves the esterification of phthalic anhydride with 3-cyclohexylpropanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial production methods for phthalates often involve similar esterification processes, but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Bis(3-cyclohexylpropyl) phthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of phthalic acid and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can convert the ester groups into alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions .
Wissenschaftliche Forschungsanwendungen
Bis(3-cyclohexylpropyl) phthalate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Bis(3-cyclohexylpropyl) phthalate involves its interaction with nuclear receptors and enzymes in the body. As an endocrine disruptor, it can bind to hormone receptors, such as estrogen and androgen receptors, altering their normal function. This can lead to changes in gene expression and disruption of hormonal balance . Additionally, phthalates can inhibit the activity of detoxifying enzymes in the liver, leading to the accumulation of toxic metabolites .
Vergleich Mit ähnlichen Verbindungen
Bis(3-cyclohexylpropyl) phthalate can be compared with other phthalates, such as:
Bis(2-ethylhexyl) phthalate (DEHP): DEHP is widely used as a plasticizer and has similar applications in flexible PVC production.
Diisononyl phthalate (DiNP): DiNP is another high molecular weight phthalate used in industrial applications.
Dibutyl phthalate (DBP): DBP is a lower molecular weight phthalate used in personal care products and cosmetics.
The uniqueness of this compound lies in its specific cyclohexylpropyl groups, which impart distinct physical and chemical properties, making it suitable for specialized applications in various industries .
Eigenschaften
CAS-Nummer |
85409-67-2 |
|---|---|
Molekularformel |
C26H38O4 |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
bis(3-cyclohexylpropyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H38O4/c27-25(29-19-9-15-21-11-3-1-4-12-21)23-17-7-8-18-24(23)26(28)30-20-10-16-22-13-5-2-6-14-22/h7-8,17-18,21-22H,1-6,9-16,19-20H2 |
InChI-Schlüssel |
IPPGURVEOVWSRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCCOC(=O)C2=CC=CC=C2C(=O)OCCCC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



